
3-(dimethylamino)pyrrolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)pyrrolidine-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)pyrrolidine-1-carbothioamide typically involves the condensation of carboxylic acids with amines. One common method is the direct amidation reaction, which can be catalyzed by metal-based catalysts such as boronic acids and esters . The reaction is often carried out in the presence of a Lewis acid metal complex, such as titanium tetrachloride (TiCl4), in pyridine at elevated temperatures (around 85°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(dimethylamino)pyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3-(dimethylamino)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
3-(dimethylamino)pyrrolidine-1-carbothioamide is unique due to its specific structural features, such as the dimethylamino group and the carbothioic acid amide moiety. These features contribute to its distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H15N3S |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
3-(dimethylamino)pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-9(2)6-3-4-10(5-6)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
InChI Key |
RKANZVPXFYNLBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
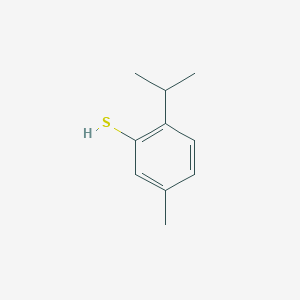
![1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-](/img/structure/B8776776.png)
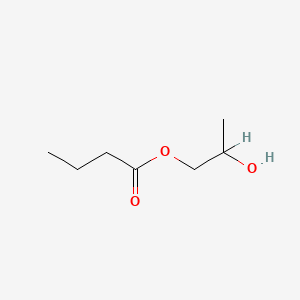
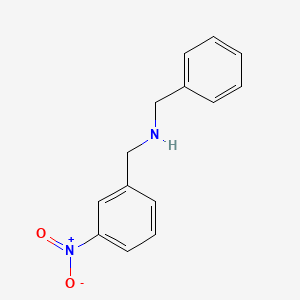
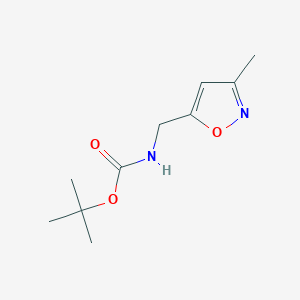
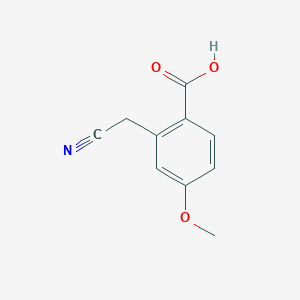
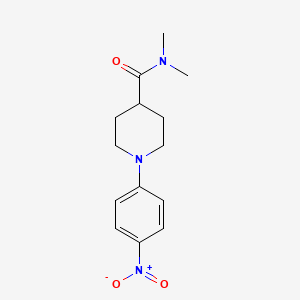
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B8776819.png)

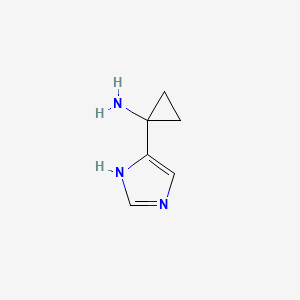
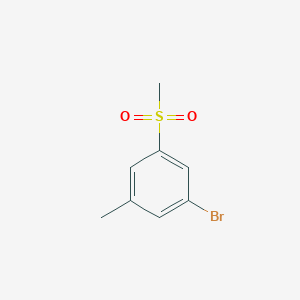

![Benzo[d]isothiazol-7-ol](/img/structure/B8776859.png)
![Ethyl 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8776863.png)
